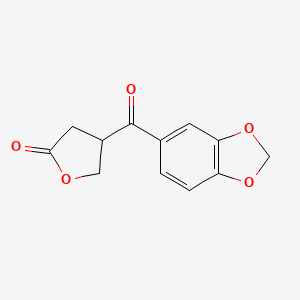
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with a dihydrofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable dihydrofuranone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-parasitic agents.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzo[d][1,3]dioxole and dihydrofuranone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-carbaldehyde: Shares the benzo[d][1,3]dioxole moiety but lacks the dihydrofuranone structure.
Dihydrofuran-2(3H)-one: Contains the dihydrofuranone structure but lacks the benzo[d][1,3]dioxole moiety.
Uniqueness
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one is unique due to the combination of the benzo[d][1,3]dioxole and dihydrofuranone structures, which confer distinct chemical and biological properties
Biological Activity
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula of this compound is C_{12}H_{10}O_{4}, with a molecular weight of 234.20 g/mol. It features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzodioxole group enhances the compound's ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Research suggests that derivatives of benzodioxole can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Modulation of Signaling Pathways : The compound could influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of related benzodioxole compounds against various bacterial strains. The results demonstrated that compounds with similar structural features showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells .
Study 2: Anti-inflammatory Properties
In a model of acute inflammation, the administration of benzodioxole derivatives led to a significant reduction in edema and inflammatory markers. This suggests that this compound may possess similar anti-inflammatory effects .
Study 3: Anticancer Activity
Research on a related compound indicated its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding supports the hypothesis that this compound could have anticancer properties .
Data Tables
Properties
CAS No. |
16108-39-7 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
4-(1,3-benzodioxole-5-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C12H10O5/c13-11-4-8(5-15-11)12(14)7-1-2-9-10(3-7)17-6-16-9/h1-3,8H,4-6H2 |
InChI Key |
JUFLOKBWHMAKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















